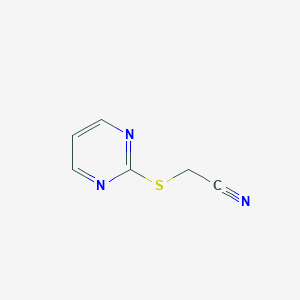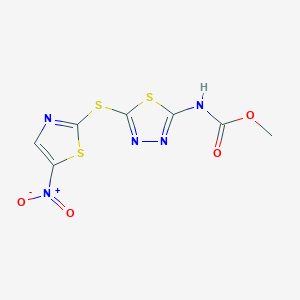
2-(2-Pyrimidinylsulfanyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Pyrimidinylsulfanyl)acetonitrile is a chemical compound with the linear formula C6H5N3S . It contains a total of 15 bonds, including 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), 1 sulfide, and 1 Pyrimidine .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also contains a nitrile group (C≡N), which is aliphatic, and a sulfide .Applications De Recherche Scientifique
Chemical Synthesis and Drug Development
2-(2-Pyrimidinylsulfanyl)acetonitrile has been explored in the synthesis of various compounds with potential pharmaceutical applications. Studies have shown its utility in the development of new antiulcer agents, particularly through the synthesis of pyridazine derivatives which demonstrated potent antisecretory activity in preclinical models. These compounds were synthesized from halopyridazines and phenyl-acetonitriles, highlighting the role of this compound as a key intermediate in drug synthesis processes (Yamada et al., 1981).
Metabolic Studies and Toxicology
The metabolism and toxicological aspects of acetonitrile derivatives, including those related to this compound, have been subjects of study. Research has investigated the role of cytochrome P-450 enzymes in the oxidation of acetonitrile to cyanide, providing insights into the metabolic pathways and potential toxicological implications of nitrile-containing compounds (Feierman & Cederbaum, 1989).
Analytical and Bioanalytical Applications
The compound has also been referenced in the development of analytical methods, particularly in the context of liquid chromatography/mass spectrometry (LC/MS) for peptide analysis. Alternatives to acetonitrile, a commonly used solvent in LC/MS, have been assessed, with a focus on reducing toxicity and improving analytical performance (Fritz et al., 2009).
Pharmacological Research
In pharmacological research, the use of acetonitrile and its derivatives in drug development and pharmacokinetics studies has been explored. For example, studies on the pharmacokinetics and brain penetration of specific compounds highlight the relevance of acetonitrile derivatives in developing drugs with potential central nervous system applications (Yuan et al., 2013).
Mécanisme D'action
Target of Action
The primary targets of 2-(2-Pyrimidinylsulfanyl)acetonitrile are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, which can be beneficial in conditions where inflammation is a key factor.
Biochemical Pathways
It is known that the compound’s anti-inflammatory effects are due to its impact on the pathways involving the inflammatory mediators mentioned above . The downstream effects of this impact include a reduction in inflammation and associated symptoms.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in the inflammatory response . By inhibiting the expression and activities of key inflammatory mediators, the compound can help to alleviate inflammation and its associated symptoms.
Propriétés
IUPAC Name |
2-pyrimidin-2-ylsulfanylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-2-5-10-6-8-3-1-4-9-6/h1,3-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDADVILLLUBBNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,6-Bis[(3-chlorophenyl)sulfanyl]-5-nitropyrimidine](/img/structure/B428111.png)
![4,6-Bis[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B428112.png)


![2-(Methylsulfanyl)-4,6-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine](/img/structure/B428118.png)
acetate](/img/structure/B428121.png)
acetate](/img/structure/B428123.png)

![Ethyl oxo[(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)amino]acetate](/img/structure/B428125.png)
![Benzyl 5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-ylcarbamate](/img/structure/B428128.png)
![Allyl 5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylcarbamate](/img/structure/B428129.png)
![Phenyl 5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-ylcarbamate](/img/structure/B428130.png)
![S-ethyl 5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4H-1,2,4-triazol-3-ylthiocarbamate](/img/structure/B428133.png)
![ethyl 5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-ylcarbamate](/img/structure/B428134.png)
